N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide
Description
N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide is an organic compound characterized by the presence of a hydrazone linkage between a 3,4-dichlorophenyl group and a benzamide moiety
Properties
Molecular Formula |
C14H11Cl2N3O |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O/c15-12-7-6-11(8-13(12)16)19-18-9-17-14(20)10-4-2-1-3-5-10/h1-9,19H,(H,17,18,20) |
InChI Key |
FZVXDVIADZTKAW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=N/NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=NNC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide typically involves the condensation of 3,4-dichlorobenzaldehyde with benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)propanamide
- 3,4-Dichloroamphetamine
- 3,4-Dichlorophenol
Uniqueness
N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]benzamide is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
